molecular formula C14H18N2O3S3 B5566599 4-[(diethylamino)sulfonyl]-N-(2-thienylmethyl)-2-thiophenecarboxamide

4-[(diethylamino)sulfonyl]-N-(2-thienylmethyl)-2-thiophenecarboxamide

Cat. No. B5566599
M. Wt: 358.5 g/mol
InChI Key: XRAZXHGDAUXLTR-UHFFFAOYSA-N
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Description

4-[(diethylamino)sulfonyl]-N-(2-thienylmethyl)-2-thiophenecarboxamide, commonly known as DTTC, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. DTTC belongs to the class of sulfonamide compounds and has shown promising results in the treatment of various diseases, including cancer and inflammatory disorders.

Scientific Research Applications

Enzyme Inhibition

Compounds structurally related to "4-[(diethylamino)sulfonyl]-N-(2-thienylmethyl)-2-thiophenecarboxamide" have been studied for their enzyme inhibitory activities. For example, sulfonamide inhibitors of carbonic anhydrases I, II, IV, and XII demonstrated nanomolar half maximal inhibitory concentrations (IC50) ranging from 58 to 740 nmol/L, showing potential for therapeutic applications in conditions where carbonic anhydrase activity is implicated (Supuran, Maresca, Gregáň, & Remko, 2013).

Antimicrobial Activity

The synthesis of novel reactive dyes incorporating sulfonamides has shown combined strengths of anti-bacterial activities of sulfonamides with insect-repellent properties, indicating their potential use in creating materials with built-in antimicrobial and insect-repellent features (Mokhtari, Shams‐Nateri, & Ferdosi, 2014).

Anticancer Evaluation

Research on 1,4‐Naphthoquinone derivatives containing a phenylaminosulfanyl moiety has demonstrated potent cytotoxic activity against several human cancer cell lines, suggesting the potential of such compounds for cancer therapy. The study found that certain compounds induced apoptosis and arrested the cell cycle at the G1 phase, indicating a possible therapeutic avenue for cancer treatment (Ravichandiran et al., 2019).

Material Science

In the field of material science, sulfonamide derivatives have been explored for their properties and applications in creating new materials. For instance, the electrochemical synthesis of water-soluble and self-doped polythiophene derivatives indicates the potential for developing conductive polymers for various technological applications (Turac, Varol, Ak, Sahmetlioglu, & Toppare, 2008).

properties

IUPAC Name

4-(diethylsulfamoyl)-N-(thiophen-2-ylmethyl)thiophene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O3S3/c1-3-16(4-2)22(18,19)12-8-13(21-10-12)14(17)15-9-11-6-5-7-20-11/h5-8,10H,3-4,9H2,1-2H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRAZXHGDAUXLTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CSC(=C1)C(=O)NCC2=CC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O3S3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(diethylsulfamoyl)-N-(thiophen-2-ylmethyl)thiophene-2-carboxamide

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